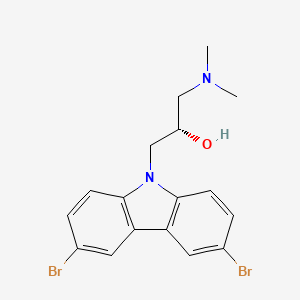
(S)-Wiskostatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-wiskostatin is a 1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol that is the (S)-enantiomer of wiskostatin.
生物活性
(S)-Wiskostatin is a small molecule inhibitor primarily known for its selective action on the Wiskott-Aldrich Syndrome Protein (WASp) and its homolog, neural WASp (N-WASP). This compound has garnered attention due to its significant role in modulating actin dynamics and various cellular processes, including endocytosis, cytokinesis, and immune cell function. This article reviews the biological activity of this compound, detailing its mechanisms of action, effects on cellular functions, and implications in therapeutic contexts.
This compound acts by stabilizing the autoinhibited conformation of WASp and N-WASP. It binds to the GTPase-binding domain (GBD) of these proteins, preventing their activation by Cdc42 and phospholipids, which are crucial for actin polymerization. This stabilization effectively inhibits WASp-mediated actin branching, thereby influencing cellular processes that rely on actin dynamics.
Key Findings:
- Inhibition of Actin Polymerization : Wiskostatin selectively inhibits actin polymerization mediated by N-WASP at high concentrations, demonstrating its potential as a tool in studying actin-related processes .
- Modulation of Endocytosis : Research indicates that Wiskostatin inhibits dynamin GTPase activity, which is essential for endocytosis. This inhibition alters membrane transport dynamics and can affect cytokinesis .
1. Immune Cell Function
Wiskostatin has been shown to impact the functionality of immune cells, particularly natural killer (NK) cells. In studies involving NK92 cells, treatment with Wiskostatin resulted in reduced cytotoxicity; however, subsequent IL-2 stimulation restored cytotoxic activity, suggesting that IL-2 can bypass the need for WASp in promoting NK cell function .
2. Platelet Function
In platelets, Wiskostatin's inhibition of WASp leads to increased secretion of TGF-β1 upon activation. This effect is independent of surface P-selectin expression and highlights a role for WASp in regulating cytokine release from platelets . The following table summarizes the effects of Wiskostatin on various cellular functions:
| Cell Type | Effect of Wiskostatin | Mechanism |
|---|---|---|
| NK Cells | Reduced cytotoxicity | Inhibition of WASp-mediated actin polymerization |
| Platelets | Increased TGF-β1 secretion | Enhanced granule release independent of P-selectin |
| Endothelial Cells | Altered membrane transport during endocytosis | Inhibition of dynamin GTPase activity |
Case Studies
Several studies have elucidated the biological activity of this compound through various experimental models:
- NK Cell Activation : A study demonstrated that Wiskostatin pretreatment diminished NK cell cytotoxicity but allowed IL-2 to restore function. This finding underscores the potential for therapeutic strategies that leverage IL-2 signaling in WASp-deficient conditions .
- Platelet Dynamics : In experiments with human platelets, Wiskostatin treatment led to a significant increase in TGF-β1 release upon stimulation with TRAP (thrombin receptor activating peptide), highlighting its role in platelet activation and cytokine secretion pathways .
- Endocytosis Studies : Research revealed that Wiskostatin inhibits dynamin's role in endocytosis, affecting cellular uptake mechanisms critical for maintaining homeostasis and cellular communication .
科学研究应用
Cellular Mechanisms
(S)-Wiskostatin has been extensively used to study the role of N-WASP in actin dynamics:
- Actin Polymerization : Inhibition of N-WASP leads to reduced actin branching and polymerization, which is critical for processes such as cell motility and phagocytosis. Studies have shown that treatment with this compound results in decreased F-actin levels in natural killer (NK) cells upon activation .
- Dendritic Cell Development : Prolonged exposure to this compound has been shown to impair dendrite formation in Purkinje cells, indicating its role in neuronal development .
Immunology
The effects of this compound on immune cell function have significant implications:
- Natural Killer Cell Activity : Research indicates that this compound can inhibit NK cell cytotoxicity by blocking N-WASP-mediated actin remodeling. However, the addition of interleukin-2 can restore some cytotoxic activity even in the presence of the inhibitor .
- Phagocytosis : The compound has also been implicated in studies examining Cdc42-mediated phagocytosis, highlighting its importance in immune responses .
Cancer Research
This compound's ability to modulate actin dynamics has led to investigations into its potential as a therapeutic agent for cancer:
- Tumor Cell Migration : By inhibiting N-WASP, this compound may reduce the migratory capabilities of tumor cells, thereby impacting metastasis .
- Hematologic Malignancies : Its role in regulating actin dynamics makes it a candidate for exploring novel treatments for hematologic cancers, where WASP is expressed exclusively in hematopoietic cells .
Data Tables
Case Study 1: NK Cell Functionality
A study investigated the impact of this compound on NK92 cells. The results indicated that while this compound reduced F-actin levels significantly, treatment with interleukin-2 restored NK cell functionality to control levels, suggesting that alternative pathways may compensate for N-WASP inhibition during immune activation .
Case Study 2: Dendritic Cell Maturation
In vitro experiments demonstrated that prolonged treatment with this compound resulted in significant reductions in dendrite length and branching number in Purkinje cells over a 21-day period. This finding underscores the importance of N-WASP-Arp2/3 signaling in neuronal development .
属性
分子式 |
C17H18Br2N2O |
|---|---|
分子量 |
426.1 g/mol |
IUPAC 名称 |
(2S)-1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m0/s1 |
InChI 键 |
XUBJEDZHBUPBKL-ZDUSSCGKSA-N |
SMILES |
CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
手性 SMILES |
CN(C)C[C@@H](CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
规范 SMILES |
CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















